molecular formula C13H12Br2O2S B8767465 (2,3-dibromo-1-benzothiophen-6-yl) 2,2-dimethylpropanoate CAS No. 648906-00-7

(2,3-dibromo-1-benzothiophen-6-yl) 2,2-dimethylpropanoate

Cat. No.: B8767465
CAS No.: 648906-00-7
M. Wt: 392.11 g/mol
InChI Key: HCEXGYAOEGDRPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-dibromo-1-benzothiophen-6-yl) 2,2-dimethylpropanoate is a complex organic compound that features a benzo[b]thiophene core substituted with bromine atoms and esterified with 2,2-dimethyl-propionic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-dibromo-1-benzothiophen-6-yl) 2,2-dimethylpropanoate typically involves the esterification of 2,3-dibromo-benzo[b]thiophene-6-ol with 2,2-dimethyl-propionic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(2,3-dibromo-1-benzothiophen-6-yl) 2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The benzo[b]thiophene core can be oxidized or reduced under specific conditions.

    Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding acid and alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions to cleave the ester bond.

Major Products

    Substitution: Various substituted benzo[b]thiophene derivatives.

    Oxidation: Oxidized benzo[b]thiophene compounds.

    Reduction: Reduced benzo[b]thiophene compounds.

    Hydrolysis: 2,2-Dimethyl-propionic acid and 2,3-dibromo-benzo[b]thiophene-6-ol.

Scientific Research Applications

(2,3-dibromo-1-benzothiophen-6-yl) 2,2-dimethylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying the biological activity of benzo[b]thiophene derivatives.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,3-dibromo-1-benzothiophen-6-yl) 2,2-dimethylpropanoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dibromo-benzo[b]thiophene: Shares the benzo[b]thiophene core but lacks the ester group.

    2,2-Dimethyl-propionic acid esters: Similar ester functionality but different aromatic cores.

Uniqueness

(2,3-dibromo-1-benzothiophen-6-yl) 2,2-dimethylpropanoate is unique due to the combination of the benzo[b]thiophene core with bromine substitutions and the ester group, which imparts distinct chemical and physical properties.

Properties

CAS No.

648906-00-7

Molecular Formula

C13H12Br2O2S

Molecular Weight

392.11 g/mol

IUPAC Name

(2,3-dibromo-1-benzothiophen-6-yl) 2,2-dimethylpropanoate

InChI

InChI=1S/C13H12Br2O2S/c1-13(2,3)12(16)17-7-4-5-8-9(6-7)18-11(15)10(8)14/h4-6H,1-3H3

InChI Key

HCEXGYAOEGDRPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=C(S2)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.